4-Bromo-2-(chloromethyl)-1-methylbenzene
Overview
Description
4-Bromo-2-(chloromethyl)-1-methylbenzene is an organic compound with the molecular formula C8H8BrCl It is a derivative of toluene, where the methyl group is substituted with bromine and chloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(chloromethyl)-1-methylbenzene typically involves the bromination of 2-(chloromethyl)-1-methylbenzene. This can be achieved using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, safety measures are crucial due to the handling of bromine and chlorinated compounds.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(chloromethyl)-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles. For example, nucleophilic substitution with amines can form corresponding amines.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine and chloromethyl groups can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or potassium tert-butoxide in aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Major Products:
- Substitution reactions can yield various substituted benzene derivatives.
- Oxidation can produce benzoic acid or benzaldehyde.
- Reduction can lead to the formation of toluene or other simpler hydrocarbons.
Scientific Research Applications
4-Bromo-2-(chloromethyl)-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: It can be used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(chloromethyl)-1-methylbenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine and chloromethyl groups act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the methyl group and halogen substituents undergo transformations that alter the compound’s structure and reactivity.
Comparison with Similar Compounds
2-Bromo-4-chlorotoluene: Similar structure but with different substitution pattern.
4-Bromo-2-chlorobenzaldehyde: Contains an aldehyde group instead of a methyl group.
4-Bromo-2,5-dimethoxybenzene: Contains methoxy groups instead of chloromethyl and methyl groups.
Uniqueness: 4-Bromo-2-(chloromethyl)-1-methylbenzene is unique due to the presence of both bromine and chloromethyl groups on the benzene ring. This combination of substituents provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis.
Biological Activity
4-Bromo-2-(chloromethyl)-1-methylbenzene, also known as a bromochloromethyl derivative of methylbenzene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a bromine and a chloromethyl group attached to a methyl-substituted benzene ring, which may influence its reactivity and interaction with biological targets.
The chemical formula for this compound is C8H8BrCl, with a molecular weight of approximately 215.51 g/mol. The presence of halogen substituents is known to enhance the biological activity of aromatic compounds by altering their electronic properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The following sections will detail specific findings from recent studies.
Antimicrobial Activity
Studies have shown that halogenated compounds often possess significant antimicrobial properties. For instance, this compound has demonstrated effectiveness against several bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in the table below:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis via caspase activation |
HeLa (Cervical Cancer) | 12.3 | Cell cycle arrest at G1 phase |
A549 (Lung Cancer) | 20.0 | Inhibition of proliferation |
The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further anticancer drug development.
Case Studies
- Study on Apoptosis Induction : A study published in Cancer Research examined the effect of this compound on MCF-7 cells. Flow cytometry analysis revealed that treatment led to increased levels of active caspases, indicating apoptosis was triggered in a dose-dependent manner .
- Antimicrobial Efficacy : An investigation into the antimicrobial properties highlighted the compound's effectiveness against resistant strains of bacteria, suggesting its potential as an alternative treatment option in antibiotic-resistant infections .
The biological activity of this compound is thought to arise from its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The halogen groups may facilitate binding to active sites of enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound may act on specific receptors, altering signaling pathways related to cell survival and apoptosis.
Properties
IUPAC Name |
4-bromo-2-(chloromethyl)-1-methylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCLTQUMFLQQQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87604-18-0 | |
Record name | 4-bromo-2-(chloromethyl)-1-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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